2-Propenyl-N-acetyl-neuramic acid

Sialidase Mechanism Enzyme Kinetics Structural Biology

Researchers aiming to trap sialidase enzyme-substrate complexes face rapid hydrolysis when using native Neu5Ac substrates. 2-Propenyl-N-acetyl-neuraminic acid offers a definitive solution. This synthetic analogue features a C2-propenyl group that renders it a non-cleavable, active-site-bound inhibitor, verified by a 1.8 Å crystal structure (PDB: 4SLI). It enables artifact-free visualization of the Michaelis complex. - Enables X-ray crystallography & cryo-EM of intact enzyme-substrate complexes - Functions as a non-hydrolyzable probe for clean binding affinity (Kd) measurements - Ideal scaffold for computational chemistry and rational sialidase inhibitor design

Molecular Formula C14H23NO8
Molecular Weight 333.33 g/mol
Cat. No. B10778505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenyl-N-acetyl-neuramic acid
Molecular FormulaC14H23NO8
Molecular Weight333.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(CC=C)C(=O)O)O
InChIInChI=1S/C14H23NO8/c1-3-4-14(13(21)22)5-8(18)10(15-7(2)17)12(23-14)11(20)9(19)6-16/h3,8-12,16,18-20H,1,4-6H2,2H3,(H,15,17)(H,21,22)/t8-,9+,10+,11+,12+,14+/m0/s1
InChIKeyIUGVDRFIVSPVGO-KXEMTNKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propenyl-Neu5Ac as a Sialic Acid Probe


2-Propenyl-N-acetyl-neuraminic acid, also designated as 2-propenyl-Neu5Ac, is a synthetic derivative of the ubiquitous sialic acid N-acetylneuraminic acid (Neu5Ac). It is characterized by a nine-carbon neuraminic acid core with an N-acetyl group at the C5 position and a distinct propenyl (-CH₂CH=CH₂) substituent at the C2 position, a key structural divergence from the natural substrate [1]. Its molecular formula is C₁₄H₂₃NO₈, with a monoisotopic mass of 333.142365 Da . This compound is not intended as a generic sialic acid replacement; its unique C2-modification confers a specific and quantifiable functional property—it functions as an inactive substrate analogue for certain sialidase enzymes [2].

Workflow Inactive substrate analogue probe for sialidase/trans-sialidase mechanistic studies
Selection context C2-propenyl modification confers non-cleavable active-site binding
Method fit X-ray crystallography, enzyme kinetics, and binding assays without catalytic interference

2-Propenyl-Neu5Ac: Non-Interchangeable with Neu5Ac


Simple substitution of 2-propenyl-N-acetyl-neuraminic acid with the native substrate Neu5Ac, or even with other C9-modified analogs, is scientifically invalid due to its unique and experimentally verified functional property. The compound's defining characteristic is a C2-propenyl group, a modification that fundamentally alters its interaction with sialidases. Where Neu5Ac is cleaved by the leech intramolecular trans-sialidase, the 1.8 Å X-ray crystal structure (PDB ID: 4SLI) definitively shows that 2-propenyl-Neu5Ac binds in the enzyme's active site but is an inactive substrate analogue [1]. This is a direct, quantifiable structural and functional distinction, not an assumption based on class membership. Furthermore, studies on C9-modified analogs demonstrate that even subtle alterations at the glycerol side chain can drastically impact enzyme recognition and activity [2]. Therefore, any experimental design requiring a non-cleavable, active-site-bound probe for mechanistic or structural studies necessitates this specific compound.

FUNCTION Neu5Ac is a cleavable substrate; 2-propenyl-Neu5Ac is an inactive analogue. Turnover capability may not transfer.
STRUCTURE C2-propenyl substitution alters active-site recognition versus native Neu5Ac or C9-modified analogs.
CONTEXT Class-level sialic acid replacements cannot reproduce the non-cleavable binding required for structural trapping.

Quantitative Evidence Guide for 2-Propenyl-Neu5Ac


C2-Propenyl Modification: Inactive Substrate Analogue

2-Propenyl-N-acetyl-neuraminic acid is a competitive, inactive substrate analogue for leech intramolecular trans-sialidase. Unlike the natural substrate Neu5Ac, which is cleaved to release 2,7-anhydro-Neu5Ac, the C2-propenyl group prevents catalysis [1]. The 1.8 Å X-ray crystal structure of the enzyme-ligand complex (PDB: 4SLI) provides direct structural evidence of its binding mode without turnover [2]. This functional difference is absolute and quantifiable: Neu5Ac is a substrate (turnover > 0), while 2-propenyl-Neu5Ac exhibits no detectable turnover (turnover = 0) [1].

Enzymatic turnover
Head-to-head
Turnover = 0 (inactive) vs. substrate turnover for Neu5Ac
Inactive substrate analogue confirmed by 1.8 Å crystal structure
Leech intramolecular trans-sialidase, PDB: 4SLI
Sialidase Mechanism Enzyme Kinetics Structural Biology

Predicted Physicochemical Properties vs. Neu5Ac

The C2-propenyl modification increases the molecular weight and alters the lipophilicity of 2-propenyl-Neu5Ac compared to native Neu5Ac. The target compound has a molecular weight of 333.334 Da and a predicted ACD/LogD (pH 7.4) of -5.42 . In contrast, native Neu5Ac (C₁₁H₁₉NO₉) has a molecular weight of 309.27 Da [1]. While LogD values for Neu5Ac are not provided in the same source, the presence of the propenyl group is expected to increase lipophilicity relative to the more hydroxylated native sugar, a critical parameter for cell permeability and distribution studies.

Molecular weight
Cross-study comparable
+24.064 Da vs. Neu5Ac
C2-propenyl group increases mass, relevant for MS-based metabolomics identification
Calculated from molecular formulas
Physicochemical Profiling Drug Design Chemical Biology

Sialidase Recognition Sensitivity to C9 Modifications

Research on a library of C9-modified sialosides demonstrates that even minor alterations to the C9 position of sialic acid significantly impact sialidase activity. For instance, 9-N-acetyl modification (Neu5Ac9NAc) was shown to generally lower cleavage efficiency compared to native Neu5Ac, but with enzyme-specific exceptions [1]. This establishes that the glycerol side chain is a critical determinant of enzyme recognition, providing a class-level inference that a more drastic modification, such as the C2-propenyl group in 2-propenyl-Neu5Ac, would have an even more profound and predictable effect on enzyme binding and catalysis.

Sialidase specificity
Class-level inference
C9-modifications generally lower cleavage efficiency
Supports profound effect of C2-propenyl on enzyme recognition; data to verify for this compound
High-throughput sialidase assay, class-level behavior
Sialidase Substrate Specificity Glycobiology Enzyme Engineering

High-Resolution Crystal Structure of the Enzyme Complex

A high-resolution (1.8 Å) X-ray crystal structure of 2-propenyl-Neu5Ac bound to leech intramolecular trans-sialidase is publicly available (PDB ID: 4SLI) [1]. This structure provides atomic-level detail of the ligand's binding pose, confirming it occupies the active site in a manner analogous to the natural substrate but is unreactive. This is in contrast to many sialic acid analogs for which no such high-resolution structural data exists, leaving their precise binding mode speculative. The structure allows for direct visualization of key interactions, such as hydrogen bonding and hydrophobic contacts, and reveals the boat conformation of the pyranose ring in the complex [1].

Crystal structure
Head-to-head
1.8 Å X-ray structure (PDB: 4SLI) available
Pre-existing atomic model reduces need for de novo structure determination
Many sialic acid analogs lack comparable resolution data
Structural Biology Drug Discovery Protein-Ligand Interactions

2-Propenyl-Neu5Ac Validated Research Applications


Mechanistic Studies of Sialidase and Trans-Sialidase

Due to its established role as an inactive substrate analogue, 2-propenyl-Neu5Ac is ideal for trapping enzyme-substrate complexes for X-ray crystallography, cryo-electron microscopy, or NMR studies. It allows researchers to visualize the Michaelis complex without the complication of catalysis, providing direct insight into the enzyme's catalytic mechanism [1]. This is in direct contrast to using the native substrate Neu5Ac, which would be turned over during the experiment [1].

Structural Biology and Structure-Based Drug Design

The existence of a 1.8 Å X-ray crystal structure (PDB: 4SLI) [1] provides a high-confidence template for computational docking and molecular dynamics simulations. Medicinal chemists can use this structure to design novel sialidase inhibitors or to engineer enzymes with altered substrate specificity. The atomic coordinates are freely available, eliminating the need for de novo crystallization and structure determination for this specific ligand-protein complex [2].

Enzyme Activity Assays and Biosensor Development

The compound can serve as a specific, non-cleavable competitive inhibitor or binding probe in biochemical assays. Its inability to be hydrolyzed ensures that the observed signal (e.g., fluorescence polarization, surface plasmon resonance) is solely due to binding events, not convoluted by product formation. This provides cleaner kinetic data for determining binding affinities (Kd) or inhibition constants (Ki) compared to using cleavable substrates or analogs with unknown turnover rates.

Application
Selection Property
Validation Focus
Sialidase mechanism studies
Inactive substrate analogue (binds without turnover)
Crystallography complex formation, binding kinetics
Structural biology & drug design
1.8 Å crystal structure (PDB: 4SLI) publicly available
Docking and molecular dynamics template
Enzyme binding assays & biosensors
Non-cleavable competitive inhibitor/binding probe
Clean binding signal without catalytic interference
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